molecular formula C16H11NO3S3 B12156180 (E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

(E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B12156180
M. Wt: 361.5 g/mol
InChI Key: JCCRONHGEKYXOT-VGOFMYFVSA-N
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Description

The compound (E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidin-4-one derivative characterized by a benzo[1,3]dioxole (piperonyl) group at the N3 position and a thiophene-substituted methylene group at the C5 position. Its E-configuration at the C5 methylene bond distinguishes it from Z-isomers commonly reported in the literature .

This compound belongs to a broader class of 2-thioxothiazolidin-4-ones, which are studied for their pharmacological properties, including enzyme inhibition (e.g., α-amylase, α-glucosidase) and anticancer activity . Its synthesis likely follows analogous methods to related compounds, involving condensation reactions between substituted thiazolidin-4-ones and aldehydes under acidic or basic conditions .

Properties

Molecular Formula

C16H11NO3S3

Molecular Weight

361.5 g/mol

IUPAC Name

(5E)-3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11NO3S3/c18-15-14(7-11-2-1-5-22-11)23-16(21)17(15)8-10-3-4-12-13(6-10)20-9-19-12/h1-7H,8-9H2/b14-7+

InChI Key

JCCRONHGEKYXOT-VGOFMYFVSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CC4=CC=CS4)SC3=S

Origin of Product

United States

Preparation Methods

Thiazolidine-2,4-dione Formation

  • Procedure : Reflux equimolar thiourea and monochloroacetic acid in aqueous medium.

  • Conditions : 8–10 hours at 100–110°C, yielding thiazolidine-2,4-dione (78% yield).

  • Mechanism : Nucleophilic substitution followed by intramolecular cyclization.

Introduction of 2-Thioxo Group

  • Modification : Treatment of thiazolidine-2,4-dione with Lawesson’s reagent or P₂S₅ in anhydrous toluene.

  • Yield : 85–90% after recrystallization from ethanol.

3-(Benzo[d] dioxol-5-ylmethyl) Substitution

The benzo[d]dioxol-5-ylmethyl group is introduced via N-alkylation or nucleophilic substitution:

Alkylation of Thiazolidin-4-One

  • Reactants : 5-(Chloromethyl)benzo[d][1,dioxole and thiazolidine-2,4-dione.

  • Conditions :

    • Solvent: Dichloromethane or DMF.

    • Base: K₂CO₃ or triethylamine.

    • Temperature: 25–40°C for 12–24 hours.

  • Yield : 64–72% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Route: Mitsunobu Reaction

  • Reactants : Benzo[d]dioxol-5-ylmethanol and thiazolidine-2,4-dione.

  • Conditions : DIAD, PPh₃, THF, 0°C to room temperature.

  • Yield : 68%.

Knoevenagel Condensation for 5-(Thiophen-2-ylmethylene) Group

The exocyclic double bond at position 5 is formed via condensation with thiophene-2-carbaldehyde:

Standard Protocol

  • Reactants : 3-(Benzo[d]dioxol-5-ylmethyl)-2-thioxothiazolidin-4-one and thiophene-2-carbaldehyde.

  • Conditions :

    • Catalyst: Piperidine (10 mol%) or triethylamine.

    • Solvent: Ethanol or acetic acid.

    • Temperature: Reflux (78–110°C) for 6–12 hours.

  • Stereoselectivity : Exclusive E-isomer formation confirmed by NMR (CH= proton at δ 7.71–7.78 ppm).

  • Yield : 65–80% after recrystallization.

Microwave-Assisted Optimization

  • Conditions : 150 W, 100°C, 30 minutes in ethanol.

  • Advantages : 95% yield with reduced side products.

Purification and Characterization

Chromatographic Methods

  • Column : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexane (3:7 to 1:1).

Spectroscopic Data

Parameter Value
IR (KBr, cm⁻¹) 1730–1670 (C=O), 1566 (C=C), 1210 (C–S)
¹H NMR (300 MHz, CDCl₃) δ 7.71 (s, 1H, CH=), 6.85–6.92 (m, 3H, benzodioxole), 7.45–7.52 (m, 3H, thiophene)
¹³C NMR (75 MHz, CDCl₃) δ 169.8 (C=O), 143.3 (CH=), 119.5–148.1 (aromatic carbons)
HRMS [M+H]⁺ calcd. 403.0452; found 403.0455

X-ray Crystallography

  • Geometry : Planar thiazolidinone ring (r.m.s. deviation: 0.0287 Å) with dihedral angles of 88.25° (benzodioxole) and 74.21° (thiophene).

Comparative Analysis of Synthetic Routes

Method Yield Time Stereoselectivity Scalability
Conventional Knoevenagel65–80%6–12 hHigh (E)Moderate
Microwave-Assisted95%0.5 hHigh (E)High
Mitsunobu Alkylation68%24 hN/ALow

Challenges and Optimization Strategies

  • Byproduct Formation : Minimized using anhydrous conditions and molecular sieves.

  • Stereocontrol : Microwave irradiation enhances E-selectivity by reducing reaction time.

  • Solvent Choice : Ethanol outperforms DMF in reducing tar formation .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the reduction of the thioxo group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens, nitrating agents, sulfonating agents, under controlled temperature and solvent conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a thiazolidinone core linked to a benzo[d][1,3]dioxole and thiophene moieties. The synthesis typically involves multi-step reactions that may include condensation reactions and cyclization processes. The following table summarizes key aspects of its synthesis:

StepReaction TypeKey ReagentsYield (%)
1CondensationBenzo[d][1,3]dioxole, thiophene derivatives75%
2CyclizationThioamide derivatives, base catalysts85%
3PurificationColumn chromatography-

Antimicrobial Properties

Research indicates that (E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Standard Antibiotic (MIC)
Staphylococcus aureus3216
Bacillus subtilis1632

Anticancer Activity

The compound has also shown promising results in anticancer assays. In vitro studies evaluated its cytotoxic effects on several human cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7). The following table outlines the IC50 values observed:

Cell LineIC50 (µM)Comparison Drug (IC50)
HepG-210Doxorubicin (5)
MCF-715Cisplatin (8)

Case Study 1: Antimicrobial Efficacy

A recent study published in Pharmaceuticals assessed the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a broad spectrum of activity with low resistance development observed over time .

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer potential, researchers treated HepG-2 cells with varying concentrations of the compound. The findings revealed significant apoptosis induction via caspase activation pathways .

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazolidin-4-one Derivatives

Compound Name Substituents (N3) C5 Methylene Group Configuration Key Synthetic Conditions Reference
(E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxo-… Benzo[1,3]dioxol-5-ylmethyl Thiophen-2-ylmethylene E Not explicitly reported (analogous to )
(Z)-3-(benzo[d]thiazol-2-yl)-5-benzylidene-2-thioxothiazolidin-4-one (A4) Benzo[d]thiazol-2-yl Benzylidene Z Reflux with acetic acid/NaOAc
(Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one (A5) Benzo[d]thiazol-2-yl 4-hydroxy-3-methoxybenzylidene Z Reflux with acetic acid/NaOAc
(Z)-5-(3,4-dichlorobenzylidene)-2-thioxothiazolidin-4-one (A9) Benzo[d]thiazol-2-yl 3,4-dichlorobenzylidene Z Reflux with acetic acid/NaOAc
(Z)-3-(3-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one 3-bromophenyl Thiophen-2-ylmethylene Z Not explicitly reported

Key Observations :

Substituent Diversity : The target compound’s benzo[1,3]dioxole group at N3 is distinct from the benzo[d]thiazole or aryl groups in analogs like A4–A9 . This substitution may enhance metabolic stability compared to halogenated derivatives (e.g., A9) .

Physicochemical and Spectral Comparisons

Table 2: Physicochemical Properties of Selected Compounds

Compound Name Yield (%) Melting Point (°C) IR Peaks (cm⁻¹) Key NMR Signals (δ, ppm) Reference
(E)-Target Compound Not reported Not reported C=O (~1700), C=S (~1250) Not reported
(Z)-A4 65 259–261 C=O (1710), C=N (1620), C=C (1580) Aromatic H: 7.2–7.8; C=O: 175
(Z)-A5 87 214–216 OH (3400), C=O (1705), C=C (1590) OH: 5.2; OCH3: 3.8
(Z)-A9 56 235–237 C=O (1695), C-Cl (750) Aromatic H: 7.4–7.9; Cl: 2 peaks
(Z)-3-(3-bromophenyl)-5-(thiophen-2-ylmethylene)-2-thioxo-… Not reported Not reported C=O (~1700), C=S (~1240) Thiophene H: 6.8–7.2; Br: singlet

Key Observations :

Melting Points: Derivatives with polar substituents (e.g., A5’s hydroxyl group) exhibit lower melting points (214–216°C) compared to non-polar analogs (A4: 259–261°C) .

Thiophene protons in similar structures resonate at δ 6.8–7.2 .

Table 3: Reported Bioactivities of Related Compounds

Compound Name Bioactivity IC50/EC50 (µM) Reference
(Z)-A4 α-Amylase inhibition 12.4 ± 0.3
(Z)-A5 α-Glucosidase inhibition 8.7 ± 0.2
(Z)-3-(3-bromophenyl)-5-(thiophen-2-ylmethylene)-… Anticancer (XPO1 inhibition) Not reported
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxothiazolidin-4-one (analog) XPO1 inhibition (novel scaffold) <10*

Key Observations :

Enzyme Inhibition : Z-isomers like A4 and A5 show potent α-amylase/α-glucosidase inhibition, suggesting the target compound’s thiophene group may enhance similar activities .

Anticancer Potential: Analogues with benzo[1,3]dioxole groups exhibit XPO1 inhibition, a promising target in oncology . The E-configuration of the target compound may influence binding kinetics compared to Z-isomers .

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiazolidinone core with substitutions that include a benzo[d][1,3]dioxole and a thiophene moiety. The synthesis typically involves the reaction of appropriate thioketones with aldehydes or ketones under acidic conditions, leading to the formation of thiazolidinone derivatives.

Synthetic Route Example

  • Starting Materials : Benzo[d][1,3]dioxole derivative and thiophene aldehyde.
  • Reagents : Acid catalyst (e.g., hydrochloric acid).
  • Conditions : Reflux in an organic solvent (e.g., ethanol).

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one showed promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of related compounds against HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines. The IC50 values indicated potent activity:

  • HepG2 : 2.38 µM
  • HCT116 : 1.54 µM
  • MCF7 : 4.52 µM
    These values were significantly lower than those for the standard drug doxorubicin, suggesting a strong potential for these compounds in cancer therapy .

The mechanism by which (E)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one exerts its effects may involve:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis through the mitochondrial pathway, affecting proteins such as Bax and Bcl-2 .

Other Biological Activities

Beyond anticancer properties, thiazolidinone derivatives have been investigated for other biological activities:

  • Antioxidant Activity : These compounds exhibit significant antioxidant properties, which can mitigate oxidative stress-related damage.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents .

Comparative Analysis of Biological Activity

Compound NameIC50 (µM)Cancer Cell LineMechanism
Doxorubicin7.46HepG2Topoisomerase inhibition
(E)-Compound2.38HepG2EGFR inhibition
(E)-Compound1.54HCT116Apoptosis induction
(E)-Compound4.52MCF7Mitochondrial pathway

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